molecular formula C12H14O B1614853 1-Phenyl-7-oxabicyclo[4.1.0]heptane CAS No. 4829-01-0

1-Phenyl-7-oxabicyclo[4.1.0]heptane

Cat. No. B1614853
CAS RN: 4829-01-0
M. Wt: 174.24 g/mol
InChI Key: DUDYJVLITCQGCP-UHFFFAOYSA-N
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Patent
US05939568

Procedure details

The wide scope of this process is revealed in FIGS. 5-8 and 15-16. Due to practical considerations, we used CH2Cl2 as solvent for all examples even though CH3NO2 is slightly superior with regard to reaction rate. Standard experimental procedure (exemplified for the epoxidation of 1-phenyl-cyclohexene) is as follows: In a 50 mL flask equipped with a magnetic stirrer, 7.9 g (50 mmol) of 1-phenylcyclohexene and 63 mg (0.25 mmol, 0.5 mol %) of MTO are dissolved in 25 mL CH2Cl2. To this solution is added 0.48 mL (6 mmol, 12 mol %) of pyridine followed by 7.6 mL (75 mmol; 1.5 equivalents) of 30% aqueous H2O2 added dropwise from a syringe (circa 5-10 minutes). During the H2O2 -addition the temperature is kept at 20-25° C. by applying an external cooling bath. The reaction is complete after 6 h and the aqueous phase is separated and discarded. The remaining H2O2 in the yellow organic phase is decomposed to O2 and H2O by stirring with a catalytic amount of MnO2 (circa 5 mg). After the yellow color has completely disappeared the mixture is dried over Na2SO4, concentrated, and purified by filtration through a short column of silica gel which has been deactivated with NEt3. The column is washed with hexane/CH2Cl2 and concentration of the eluate affords 7.9 g (91%) of 1-phenyl-1,2-epoxycyclohexane as a colorless oil).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Four
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[N+]([O-])=O.[C:5]1([C:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.N1C=CC=CC=1.[OH:23]O>C(Cl)Cl>[C:5]1([C:11]23[O:23][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16]3)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CCCCC1
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.48 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
7.6 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring with a catalytic amount of MnO2 (circa 5 mg)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is slightly superior with regard to reaction rate
CUSTOM
Type
CUSTOM
Details
In a 50 mL flask equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
added dropwise from a syringe (circa 5-10 minutes)
CUSTOM
Type
CUSTOM
Details
is kept at 20-25° C.
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
purified by filtration through a short column of silica gel which
WASH
Type
WASH
Details
The column is washed with hexane/CH2Cl2 and concentration of the

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C12C(CCCC1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.